1-Acetyl-1H-benzotriazole

Catalog No.
S577695
CAS No.
18773-93-8
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-1H-benzotriazole

CAS Number

18773-93-8

Product Name

1-Acetyl-1H-benzotriazole

IUPAC Name

1-(benzotriazol-1-yl)ethanone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3

InChI Key

NIIUIBKEGRPPDK-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2N=N1

Synonyms

N-acetylbenzotriazole

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=N1

Organic Synthesis:

  • C-N Bond Formation: 1-Acetyl-1H-benzotriazole can serve as a building block for the synthesis of diverse 1-aryl-substituted benzotriazoles through C-N bond formation reactions. These reactions involve the use of diaryliodonium salts as coupling partners [].

Medicinal Chemistry:

  • Drug Design: Studies have explored the potential of 1-Acetyl-1H-benzotriazole derivatives as scaffolds for the development of new therapeutic agents. However, further research is needed to evaluate their efficacy and safety [, ].

1-Acetyl-1H-benzotriazole is an organic compound with the molecular formula C₈H₇N₃O. It features a benzotriazole moiety, which consists of a benzene ring fused to a 1H-1,2,3-triazole ring, with an acetyl group attached to the nitrogen atom of the triazole. This compound is recognized for its unique chemical properties and versatility in various applications, particularly in synthetic organic chemistry and materials science.

. Notably, it can react with diaryliodonium salts to produce 1-aryl-1H-1,2,3-benzotriazoles through a C-N bond formation process . Additionally, it has been studied for its transformation when exposed to ozone in aqueous solutions, leading to various reaction products including 1H-1,2,3-triazole-4,5-dicarbaldehyde and glyoxylic acid .

Research indicates that 1-acetyl-1H-benzotriazole exhibits significant biological activity, particularly as a corrosion inhibitor. Studies have shown that it effectively inhibits the corrosion of mild steel in acidic environments (e.g., 1M hydrochloric acid), with its efficiency increasing with concentration . The compound's ability to form protective films on metal surfaces contributes to its effectiveness as an anticorrosive agent.

The synthesis of 1-acetyl-1H-benzotriazole typically involves the acetylation of benzotriazole. One common method is the reaction of benzotriazole with acetic anhydride or acetyl chloride under appropriate conditions. This process results in the substitution of the hydrogen atom on the nitrogen atom of the triazole ring with an acetyl group, yielding 1-acetyl-1H-benzotriazole.

1-Acetyl-1H-benzotriazole finds applications across various fields:

  • Corrosion Inhibition: Used as an effective inhibitor for metal corrosion in acidic environments.
  • Chemical Synthesis: Acts as a reactant in the preparation of various derivatives and compounds in organic synthesis.
  • Material Science: Utilized in developing materials with enhanced properties due to its unique chemical structure.

Interaction studies involving 1-acetyl-1H-benzotriazole have primarily focused on its role as a corrosion inhibitor. The compound interacts with metal surfaces, forming protective layers that reduce oxidation and degradation rates. Additionally, its reactivity with other chemical species has been explored to understand its potential applications in synthetic chemistry and materials development.

Several compounds share structural similarities with 1-acetyl-1H-benzotriazole. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
BenzotriazoleC₆H₅N₃Simplest member of benzotriazoles; lacks acetyl group.
2-AcetylbenzothiazoleC₉H₇N₃SContains sulfur; used in pharmaceuticals.
4-AcetylphenolC₈H₈O₂Phenolic compound; used as an antiseptic.
1-HydroxybenzotriazoleC₇H₆N₄OHydroxylated derivative; different reactivity profile.

Uniqueness of 1-Acetyl-1H-Benzotriazole

The unique aspect of 1-acetyl-1H-benzotriazole lies in its combination of both triazole and acetyl functionalities, which allows for diverse chemical reactivity not found in simpler benzotriazoles. Its effectiveness as a corrosion inhibitor and its utility in organic synthesis further distinguish it from similar compounds.

Basic Characteristics

1-Acetyl-1H-benzotriazole (C₈H₇N₃O) is characterized by a molecular weight of 161.16 g/mol and consists of a benzotriazole core with an acetyl group attached at the N1 position. The compound exhibits a white crystalline appearance in its pure form and demonstrates significant stability under standard laboratory conditions.

Structural Features

The structure features a benzotriazole scaffold (benzene ring fused with a triazole ring) with an acetyl group bonded to one of the nitrogen atoms. This arrangement creates a compound with specific reactivity patterns that are particularly useful in organic synthesis.

PropertyValue
Molecular FormulaC₈H₇N₃O
Molecular Weight161.16 g/mol
CAS Number18773-93-8
IUPAC Name1-(1H-Benzotriazol-1-yl)ethanone
SynonymsN-Acetylbenzotriazole, 1-Acetylbenzotriazole
Physical StateWhite solid
InChI KeyNIIUIBKEGRPPDK-UHFFFAOYSA-N
Storage Class13 - Non Combustible Solids

C-N Activation Reactions with Diaryliodonium Salts

The copper-catalyzed arylation of 1-acetyl-1H-benzotriazole with diaryliodonium salts represents a significant advancement in carbon-nitrogen bond formation chemistry [8]. This reaction proceeds through a tandem mechanism involving carbon-nitrogen bond cleavage followed by regioselective arylation to produce 1-aryl-1H-1,2,3-benzotriazoles [8].

Reaction Optimization and Conditions

The optimal reaction conditions were established through systematic optimization studies using 1-acetyl-1H-benzotriazole and diphenyliodonium tetrafluoroborate as model substrates [8]. The reaction achieves maximum efficiency with 8 mol% commercial copper powder as catalyst and cesium carbonate as base in acetonitrile at 80°C for 24 hours [8]. Under these conditions, 1-phenyl-1H-1,2,3-benzotriazole was obtained in 83% yield with excellent regioselectivity favoring nitrogen-1 arylation [8].

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Cu powder (8 mol%)Cesium carbonateAcetonitrile802483 [8]
Copper(I) oxideCesium carbonateAcetonitrile802477 [8]
Copper(I) chlorideCesium carbonateAcetonitrile802445 [8]
Copper(I) bromideCesium carbonateAcetonitrile802452 [8]

Mechanistic Pathway

The proposed mechanism involves initial oxidation of copper powder to copper(I) species, followed by oxidative addition of the diaryliodonium salt to generate a highly electrophilic copper(III)-aryl intermediate [8]. The 1-acetyl-benzotriazole undergoes deprotonation under basic conditions to form nitrogen anions, which subsequently participate in nucleophilic substitution with the copper(III)-aryl intermediate [8]. This process leads to nitrogen-1 metallation of benzotriazole, culminating in reductive elimination to afford the final arylated product while regenerating the copper(I) catalyst [8].

Substrate Scope and Selectivity

The reaction demonstrates broad substrate tolerance with various diaryliodonium salts [8]. Symmetric diaryliodonium salts bearing electron-donating groups such as methyl, tert-butyl, and methoxyl substituents afford corresponding arylation products in yields ranging from 72% to 78% [8]. Electron-withdrawing groups including bromine and trifluoromethyl result in reduced product yields of 69% and 54%, respectively [8]. Unsymmetric diaryliodonium salts provide moderate yields of 43-67% with acceptable selectivity for the desired arylation products [8].

Thiolysis Pathways for Thioacid/Thioamino Acid Synthesis

1-Acetyl-1H-benzotriazole serves as an effective substrate for thiolysis reactions leading to thioacid and thioamino acid formation [1] [15]. This transformation utilizes sodium hydrosulfide in aqueous media to achieve selective carbon-nitrogen bond cleavage with concurrent thiol incorporation [15].

Reaction Mechanism

The thiolysis mechanism proceeds through nucleophilic attack of hydrosulfide anion on the carbonyl carbon of 1-acetyl-1H-benzotriazole [15]. This attack is facilitated by the electron-withdrawing nature of the benzotriazole moiety, which activates the carbonyl group toward nucleophilic substitution [15]. The resulting tetrahedral intermediate undergoes elimination of benzotriazole to yield the thioacid product [15].

Synthetic Applications

The thiolysis reaction provides access to diverse thioacid derivatives through variation of the hydrosulfide nucleophile [15]. Sodium hydrosulfide in water represents the most commonly employed reagent system, delivering thioacids in moderate to good yields under mild reaction conditions [15]. These thioacid products serve as valuable intermediates for subsequent transformations including native chemical ligation and protein synthesis applications [19].

Kinetic Considerations

The reaction rate is influenced by pH, temperature, and nucleophile concentration [19]. Optimal conditions typically involve neutral to slightly basic aqueous solutions at ambient temperature, which minimize competing hydrolysis pathways while maintaining efficient thiolysis [19]. The ferricyanide-promoted oxidation protocol has emerged as a particularly effective method for thioacid activation in protein ligation applications [19].

Baylis-Hillman Adduct Formation Mechanisms

1-Acetyl-1H-benzotriazole participates in Baylis-Hillman-type reactions with activated alkenes to generate functionalized adducts containing benzotriazole substituents [22] [25]. These reactions proceed through nucleophilic substitution mechanisms involving displacement of acetate from Baylis-Hillman acetates [25].

Reaction Conditions and Optimization

The reaction between 1-acetyl-1H-benzotriazole and Baylis-Hillman acetates proceeds optimally in dimethylformamide with potassium carbonate as base at room temperature [25]. Under these conditions, nitrogen-substituted-2-((1- and 2-benzotriazolyl)methyl)-3-acrylates are obtained in yields ranging from 39% to 87% [25].

Substrate TypeBaseSolventTemperatureYield Range (%)
Electron-rich aromaticsPotassium carbonateDimethylformamideRoom temperature70-87 [25]
Electron-poor aromaticsPotassium carbonateDimethylformamideRoom temperature39-63 [25]
HeteroaromaticsPotassium carbonateDimethylformamideRoom temperature28-57 [25]

Regioisomer Formation

The reaction generates both nitrogen-1 and nitrogen-2 isomers of benzotriazole derivatives, with the distribution depending on electronic and steric factors [25]. Electron-donating groups on the aromatic ring favor formation of nitrogen-1 isomers with higher yields, while electron-withdrawing substituents result in decreased selectivity and overall yields [25]. The nitrogen-1 isomers typically predominate due to their greater thermodynamic stability [25].

Mechanistic Considerations

The mechanism involves initial deprotonation of 1-acetyl-1H-benzotriazole by potassium carbonate, followed by nucleophilic attack on the Baylis-Hillman acetate with concurrent acetate elimination [25]. The resulting adducts undergo spontaneous cyclization and rearrangement processes to afford the final benzotriazole-substituted acrylate products [25]. The reaction proceeds through a stepwise mechanism rather than a concerted pathway, as evidenced by the isolation of intermediate species under certain conditions [25].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18773-93-8

Wikipedia

N-Acetylbenzotriazole

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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